

Application Notes and Protocols: 4-Amino-N-(4-methoxyphenyl)benzamide in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-amino-N-(4-methoxyphenyl)benzamide
Cat. No.:	B113204

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **4-amino-N-(4-methoxyphenyl)benzamide** as a versatile intermediate in organic synthesis, with a particular focus on its application in the development of kinase inhibitors for cancer therapy. Detailed experimental protocols and data are provided to facilitate its use in the laboratory.

Application Note 1: Synthesis of Kinase Inhibitors

4-Amino-N-(4-methoxyphenyl)benzamide serves as a crucial building block in the synthesis of a variety of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The primary amino group and the benzamide scaffold provide a key framework for the elaboration of molecules that can fit into the ATP-binding pocket of the kinase domain.

Derivatives of this intermediate have shown promise in the development of potent and selective VEGFR-2 inhibitors. The general synthetic strategy involves the acylation of the primary amino group with a suitable heterocyclic or aromatic acid chloride, followed by further modifications to enhance binding affinity and selectivity. The methoxy group on the phenyl ring can also be a site for modification to explore structure-activity relationships (SAR).

Application Note 2: Intermediate for DNA Methyltransferase Inhibitors

Analogues of **4-amino-N-(4-methoxyphenyl)benzamide** have been utilized in the synthesis of DNA methyltransferase (DNMT) inhibitors.^[1] These compounds are of significant interest in epigenetic drug discovery for the treatment of cancer and other diseases. The core benzamide structure serves as a scaffold to which various heterocyclic moieties can be attached to interact with the active site of DNMT enzymes.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-N-(4-methoxyphenyl)benzamide

The synthesis of the title compound is typically achieved through a two-step process involving the formation of a nitro-intermediate followed by its reduction.

Step 1: Synthesis of 4-Nitro-N-(4-methoxyphenyl)benzamide

This step involves the acylation of p-anisidine with 4-nitrobenzoyl chloride.

- Materials:
 - p-Anisidine (4-methoxyaniline)
 - 4-Nitrobenzoyl chloride
 - Triethylamine (Et₃N) or Pyridine
 - Dichloromethane (DCM) or Tetrahydrofuran (THF)
 - 1 M Hydrochloric acid (HCl)
 - Saturated sodium bicarbonate (NaHCO₃) solution
 - Brine
 - Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Procedure:

- Dissolve p-anisidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred solution of p-anisidine.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water.
- Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Step 2: Reduction of 4-Nitro-N-(4-methoxyphenyl)benzamide to **4-Amino-N-(4-methoxyphenyl)benzamide**

The nitro group is reduced to a primary amine using standard reduction methods.

- Materials:

- 4-Nitro-N-(4-methoxyphenyl)benzamide
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) or Palladium on carbon (Pd/C)
- Ethanol (EtOH) or Methanol (MeOH)
- Sodium bicarbonate (NaHCO_3) or Sodium hydroxide (NaOH) solution

- Ethyl acetate (EtOAc)
- Procedure (using $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$):
 - Dissolve 4-nitro-N-(4-methoxyphenyl)benzamide (1.0 eq) in ethanol.
 - Add tin(II) chloride dihydrate (4-5 eq) to the solution.
 - Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
 - After completion, cool the reaction mixture and carefully neutralize with a saturated NaHCO_3 solution or a dilute NaOH solution until the pH is basic.
 - Extract the product with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the product by column chromatography or recrystallization.
- Procedure (using Pd/C):
 - Dissolve 4-nitro-N-(4-methoxyphenyl)benzamide in ethanol or methanol.
 - Add a catalytic amount of 10% Pd/C.
 - Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-8 hours.
 - Monitor the reaction by TLC.
 - Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
 - Concentrate the filtrate under reduced pressure to yield the desired product.

Protocol 2: Synthesis of a VEGFR-2 Inhibitor using 4-Amino-N-(4-methoxyphenyl)benzamide

This protocol outlines a general procedure for the synthesis of a potential VEGFR-2 inhibitor by acylating the amino group of the intermediate.

- Materials:

- **4-Amino-N-(4-methoxyphenyl)benzamide**
- Substituted heterocyclic or aromatic acid chloride (e.g., quinoline-4-carbonyl chloride)
- Pyridine or Triethylamine
- Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

- Procedure:

- Dissolve **4-amino-N-(4-methoxyphenyl)benzamide** (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
- To this solution, add the substituted acid chloride (1.1 eq) dropwise at 0 °C.
- Allow the reaction to stir at room temperature overnight.
- Monitor the reaction by TLC.
- Upon completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to obtain the final VEGFR-2 inhibitor.

Data Presentation

While specific experimental data for **4-amino-N-(4-methoxyphenyl)benzamide** is not readily available in the searched literature, the following tables provide representative data for closely related compounds, which can be used as a reference for characterization.

Table 1: Physicochemical and Spectroscopic Data of 4-Amino-N-(aryl)benzamide Analogues

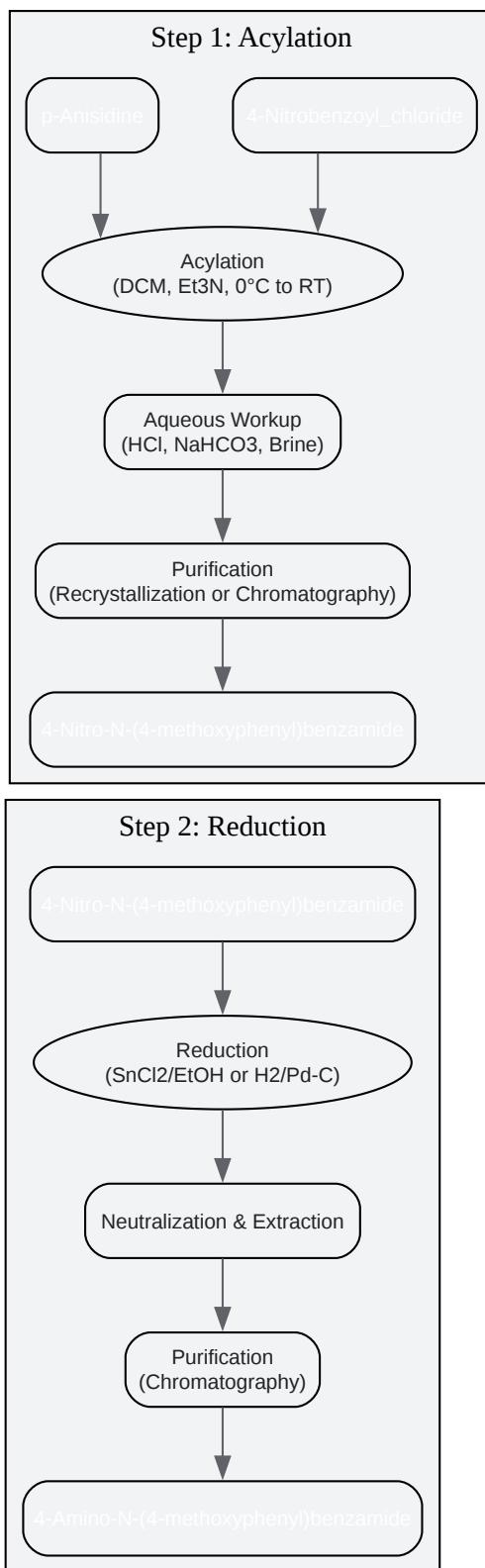
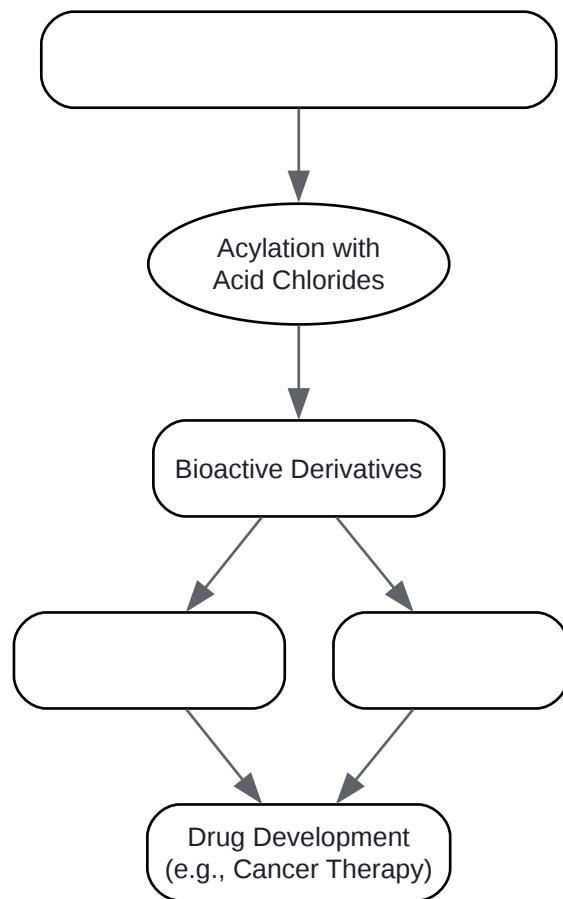

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	1H NMR (δ , ppm) in DMSO-d6	Key IR Bands (cm-1)
4-Amino-N-phenylbenzamide	<chem>C13H12N2O</chem>	212.25	185-187	10.01 (s, 1H, NH), 7.80 (d, 2H), 7.69 (d, 2H), 7.33 (t, 2H), 7.07 (t, 1H), 6.62 (d, 2H), 5.85 (s, 2H, NH ₂)	3450, 3350 (N-H), 1630 (C=O)
4-Amino-N-(4-methoxyphenyl)benzamide	<chem>C14H14N2O2</chem>	242.27	Not Reported	Predicted: similar to analogues, with methoxy signal ~3.75 (s, 3H)	Predicted: ~3400, 3300 (N-H), 1640 (C=O), 1250 (C-O)
4-Amino-N-(2-chlorophenyl)benzamide	<chem>C13H11ClN2O</chem>	246.70	Not Reported	Predicted: ~9.80 (s, 1H, NH), 8.45 (d, 1H), 7.85 (d, 2H), 7.40 (t, 1H), 7.25 (t, 1H), 6.65 (d, 2H), 5.80 (s, 2H, NH ₂)[2]	Not Reported

Table 2: Reaction Conditions and Yields for the Synthesis of Benzamide Derivatives

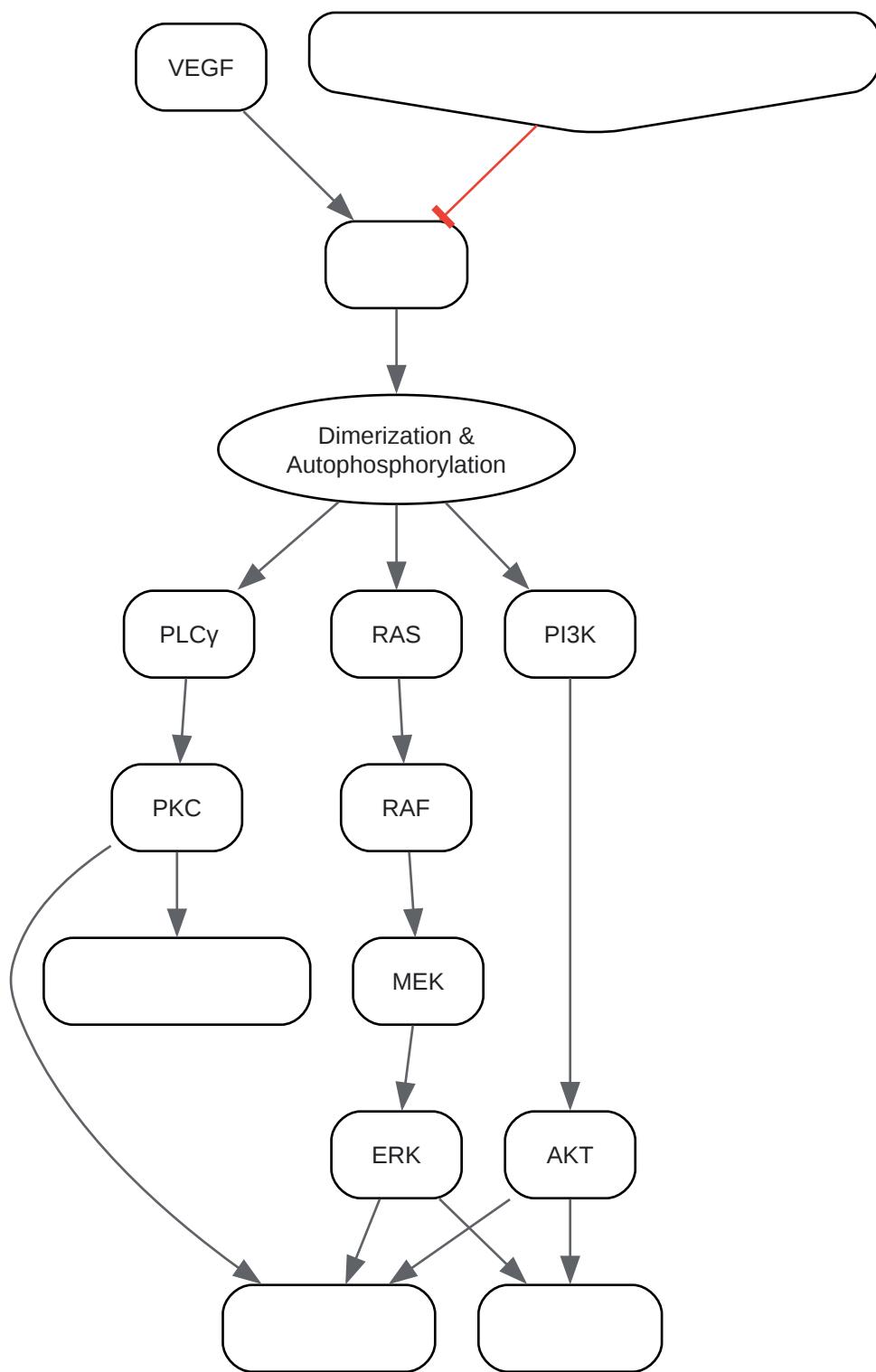
Starting Amine	Acylating Agent	Solvent	Base	Reaction Time (h)	Yield (%)	Reference
p-Anisidine	4-Nitrobenzoyl chloride	DCM	Triethylamine	12	High (not specified)	General Method[3]
4-Nitroaniline	Benzoyl chloride	DCM	Triethylamine	24	High (not specified)	[4]
4-Methoxy-2-nitroaniline	p-Methoxybenzoyl chloride	DCM	Triethylamine	12	Not specified	[3]


Visualizations

Experimental Workflow: Synthesis of 4-Amino-N-(4-methoxyphenyl)benzamide

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-amino-N-(4-methoxyphenyl)benzamide**.


Logical Relationship: Application as an Intermediate

[Click to download full resolution via product page](#)

Caption: Role as a key synthetic intermediate.

Signaling Pathway: Simplified VEGFR-2 Signaling

[Click to download full resolution via product page](#)

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.[4][5][6][7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. biorbyt.com [biorbyt.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 4-Amino-N-(4-methoxyphenyl)benzamide in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b113204#use-of-4-amino-n-4-methoxyphenyl-benzamide-as-an-intermediate-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com